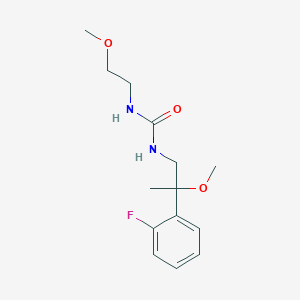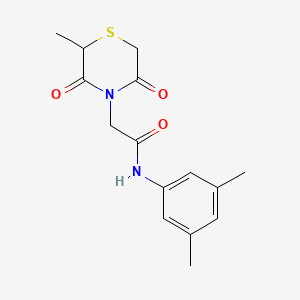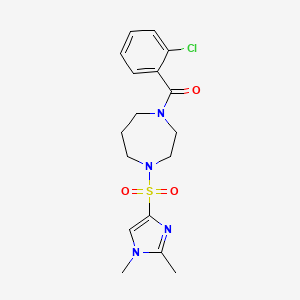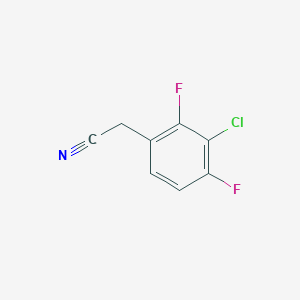![molecular formula C22H15N5O2 B2391512 2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1207033-19-9](/img/structure/B2391512.png)
2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a methylphenyl group and a pyridinyl-oxadiazole moiety
准备方法
The synthesis of 2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.
Introduction of the methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the phthalazinone core is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the pyridinyl-oxadiazole moiety: This can be accomplished through the reaction of a pyridine carboxylic acid hydrazide with an appropriate nitrile oxide, leading to the formation of the 1,2,4-oxadiazole ring.
Coupling of the two fragments: The final step involves coupling the methylphenyl-substituted phthalazinone with the pyridinyl-oxadiazole moiety, typically through a condensation reaction under dehydrating conditions.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and cost-effectiveness, potentially utilizing continuous flow chemistry or other advanced techniques.
化学反应分析
2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, sulfonyl chlorides, and organometallic reagents.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, leading to the formation of new heterocyclic structures.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings or the heterocyclic moieties.
科学研究应用
2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes, due to its electronic properties.
Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as catalysis or as a building block for more complex molecules.
作用机制
The mechanism of action of 2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The molecular targets and pathways involved would vary depending on the disease or condition being targeted. In materials science, the compound’s electronic properties would be exploited to achieve desired performance in devices such as transistors or light-emitting diodes.
相似化合物的比较
Similar compounds to 2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one include other phthalazinone derivatives and compounds containing pyridinyl-oxadiazole moieties These compounds may share similar synthetic routes and chemical properties but differ in their specific substituents and overall structure
Some similar compounds include:
Phthalazinone derivatives: Compounds with variations in the substituents on the phthalazinone core.
Pyridinyl-oxadiazole derivatives: Compounds with different substituents on the pyridine or oxadiazole rings.
Other heterocyclic compounds: Compounds containing similar heterocyclic structures but with different core frameworks or substituents.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
属性
IUPAC Name |
2-(3-methylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c1-14-7-6-8-15(13-14)27-22(28)17-10-3-2-9-16(17)19(25-27)21-24-20(26-29-21)18-11-4-5-12-23-18/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQLWNIJSXLKQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2391430.png)
![2-methyl-3-[(E)-pyridin-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2391431.png)

![N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391434.png)
![8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2391435.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2391438.png)

![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)

![4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2391443.png)
![5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2391449.png)


